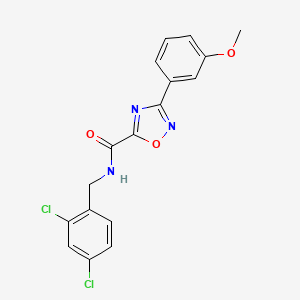

![molecular formula C23H19N3O3 B11072268 (4-methylphenyl)[5-(2-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11072268.png)

(4-methylphenyl)[5-(2-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

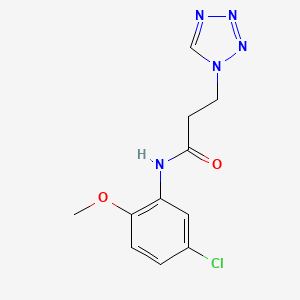

Die Verbindung (4-Methylphenyl)[5-(2-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanon ist ein komplexes organisches Molekül, das zur Klasse der Pyrazole gehört. Pyrazole sind fünfringige heterocyclische Verbindungen, die zwei benachbarte Stickstoffatome enthalten. Diese spezielle Verbindung weist eine Kombination aus aromatischen Ringen und funktionellen Gruppen auf, was sie zu einem interessanten Forschungsobjekt in verschiedenen wissenschaftlichen Bereichen macht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (4-Methylphenyl)[5-(2-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanon beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode umfasst die folgenden Schritte:

Bildung des Pyrazolrings: Der erste Schritt beinhaltet die Cyclisierung eines Hydrazinderivats mit einem 1,3-Diketon zur Bildung des Pyrazolrings. Beispielsweise kann Phenylhydrazin unter sauren Bedingungen mit Acetylaceton reagieren, um 3,5-Dimethyl-1-phenylpyrazol zu ergeben.

Substitutionsreaktionen: Der nächste Schritt beinhaltet die Einführung der Nitrophenyl- und Methylphenylgruppen durch elektrophile aromatische Substitutionsreaktionen. Dies kann erreicht werden, indem man das Pyrazolzwischenprodukt mit geeigneten Arylhalogeniden in Gegenwart einer Base wie Kaliumcarbonat umsetzt.

Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung des substituierten Pyrazols mit einem Benzoylchlorid-Derivat, um die gewünschte Methanonverbindung zu bilden. Diese Reaktion findet typischerweise unter basischen Bedingungen unter Verwendung von Reagenzien wie Triethylamin statt.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Synthese optimiert sind. Dazu gehören die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und fortschrittlichen Reinigungstechniken, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Methylgruppe, um entsprechende Carbonsäuren zu bilden.

Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.

Substitution: Die aromatischen Ringe können an elektrophilen und nucleophilen Substitutionsreaktionen teilnehmen, was eine weitere Funktionalisierung ermöglicht.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) in saurem Medium.

Reduktion: Wasserstoffgas (H₂) mit Palladium auf Kohle (Pd/C) oder Zinn(II)-chlorid (SnCl₂) in Salzsäure.

Substitution: Halogenierte Reagenzien (z. B. Brom) in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid (AlCl₃).

Hauptprodukte

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Aminen.

Substitution: Bildung verschiedener substituierter aromatischer Verbindungen.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Reaktionsmechanismen und die Entwicklung neuer Synthesemethoden.

Biologie

In der biologischen Forschung werden Derivate dieser Verbindung auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, entzündungshemmende und krebshemmende Eigenschaften. Das Vorhandensein der Nitrogruppe und aromatischer Ringe trägt zu ihrer Bioaktivität bei.

Medizin

In der medizinischen Chemie dient diese Verbindung als Leitverbindung für die Entwicklung neuer Medikamente. Ihre strukturellen Merkmale werden genutzt, um Moleküle mit verbesserten pharmakokinetischen und pharmakodynamischen Eigenschaften zu entwickeln.

Industrie

Im Industriebereich wird diese Verbindung bei der Synthese von Farbstoffen, Pigmenten und anderen Spezialchemikalien verwendet. Ihre Stabilität und Reaktivität machen sie für verschiedene Anwendungen in der Materialwissenschaft geeignet.

Wirkmechanismus

Der Wirkmechanismus von (4-Methylphenyl)[5-(2-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanon beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen. Beispielsweise kann es in biologischen Systemen Enzyme oder Rezeptoren hemmen, indem es an deren aktive Zentren bindet. Die Nitrogruppe kann einer Bioreduktion unterliegen, um reaktive Zwischenprodukte zu bilden, die mit Zellkomponenten interagieren und zu therapeutischen Wirkungen führen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-methylphenyl)[5-(2-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring. For instance, phenylhydrazine can react with acetylacetone under acidic conditions to yield 3,5-dimethyl-1-phenylpyrazole.

Substitution Reactions: The next step involves introducing the nitrophenyl and methylphenyl groups through electrophilic aromatic substitution reactions. This can be achieved by reacting the pyrazole intermediate with appropriate aryl halides in the presence of a base such as potassium carbonate.

Final Coupling: The final step involves coupling the substituted pyrazole with a benzoyl chloride derivative to form the desired methanone compound. This reaction typically occurs under basic conditions using reagents like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.

Substitution: Halogenated reagents (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the nitro group and aromatic rings contributes to its bioactivity.

Medicine

In medicinal chemistry, this compound serves as a lead compound for the development of new drugs. Its structural features are exploited to design molecules with improved pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science.

Wirkmechanismus

The mechanism of action of (4-methylphenyl)[5-(2-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or receptors by binding to their active sites. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (4-Methoxyphenyl)[5-(2-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanon

- (4-Chlorphenyl)[5-(2-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanon

- (4-Bromphenyl)[5-(2-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanon

Einzigartigkeit

Die Einzigartigkeit von (4-Methylphenyl)[5-(2-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanon liegt in seinem spezifischen Substitutionsschema, das ihm einzigartige chemische und biologische Eigenschaften verleiht. Das Vorhandensein der Methylgruppe erhöht ihre Lipophilie, was möglicherweise ihre Membranpermeabilität und Bioverfügbarkeit im Vergleich zu ihren Analoga verbessert.

Diese detaillierte Übersicht vermittelt ein umfassendes Verständnis der Verbindung (4-Methylphenyl)[5-(2-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanon, einschließlich ihrer Synthese, Reaktionen, Anwendungen und einzigartigen Merkmale.

Eigenschaften

Molekularformel |

C23H19N3O3 |

|---|---|

Molekulargewicht |

385.4 g/mol |

IUPAC-Name |

(4-methylphenyl)-[3-(2-nitrophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]methanone |

InChI |

InChI=1S/C23H19N3O3/c1-16-11-13-18(14-12-16)23(27)25-22(19-9-5-6-10-21(19)26(28)29)15-20(24-25)17-7-3-2-4-8-17/h2-14,22H,15H2,1H3 |

InChI-Schlüssel |

PAULIIIGQUULAD-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B11072186.png)

![1-({4-Methyl-1-[(1R,2R,5S)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-YL]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-YL}methyl)-4-phenyl-2-pyrrolidinone](/img/structure/B11072189.png)

![Benzyl 1-oxo-2-[3-(propan-2-yloxy)propyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate](/img/structure/B11072203.png)

![6-[2-(3,4-diethoxyphenyl)ethyl]-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B11072217.png)

![3,5-dimethyl-7-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl][1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11072264.png)

![6-(3,4-dimethoxyphenyl)-11-methyl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione](/img/structure/B11072269.png)

![4-(4-methoxyphenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11072283.png)

![2-methoxyethyl 5-hydroxy-2-methyl-1-{2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl}-1H-benzo[g]indole-3-carboxylate](/img/structure/B11072285.png)